![molecular formula C17H16N4O5S B2726854 1-(3-Methoxyphenyl)-3-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)urea CAS No. 1286722-30-2](/img/structure/B2726854.png)
1-(3-Methoxyphenyl)-3-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)urea
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves reactions of equimolar equivalents of related compounds under specific conditions . For instance, a reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions gave a related compound in 88% yield .Molecular Structure Analysis
While specific structural data for the compound was not found, related compounds have been analyzed. For example, the structure of a related compound was ascertained by NMR spectroscopy and single-crystal X-ray diffraction .Chemical Reactions Analysis
The compound may be involved in various chemical reactions. For instance, tetrasubstituted pyrimidine derivatives containing a methyl phenyl sulfone group have been evaluated for antiproliferative activity against human cancer cell lines .Scientific Research Applications
Effects of Soil pH and Soil Water Content
Research by Hultgren, Hudson, and Sims (2002) on the sulfonylurea herbicide prosulfuron highlights the impact of soil pH and water content on its dissipation processes. This study suggests that similar compounds, including potentially 1-(3-Methoxyphenyl)-3-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)urea, could have their behavior in agricultural settings influenced significantly by environmental conditions. Understanding the degradation pathways and kinetics of such compounds is crucial for evaluating their persistence and impact on ecosystems (Hultgren, Hudson, & Sims, 2002).
Cytochrome P450-Dependent Hydroxylation
A study by F. and Swanson (1996) on the oxidation of prosulfuron by wheat seedling microsomes indicates that compounds with sulfonylurea linkages might undergo significant metabolic transformations in biological systems. This information could be applied to understand how similar compounds are metabolized in plants, potentially affecting their use in agricultural biotechnology (F. & Swanson, 1996).
Antidiabetic Screening of Novel Derivatives
Lalpara et al. (2021) synthesized and evaluated a series of compounds for antidiabetic activity, demonstrating the potential of urea and oxadiazole derivatives in developing new therapeutic agents. Given the structural similarity, it's conceivable that 1-(3-Methoxyphenyl)-3-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)urea could be investigated for similar biological activities, expanding its applications into pharmaceutical research (Lalpara et al., 2021).
Soil Transformation and Microbial Activity
Menniti, Cambon, and Bastide (2003) explored the transformation of prosulfuron in various soils, emphasizing the role of pH and microbial activity. This research underlines the environmental fate of sulfonylurea compounds and suggests potential ecological considerations for similar chemicals (Menniti, Cambon, & Bastide, 2003).
Selective and Potent Antagonists Study
Research by Liao et al. (2000) into N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides as selective and potent 5-HT(1B/1D) antagonists offers insight into the design and pharmacological evaluation of compounds with complex functionalities, including ureas and sulfonamides. These findings could inform the development of similar compounds for neurological applications (Liao et al., 2000).
Safety and Hazards
properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S/c1-25-13-5-3-4-12(10-13)18-16(22)19-17-21-20-15(26-17)11-6-8-14(9-7-11)27(2,23)24/h3-10H,1-2H3,(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAYLWGEXWKLBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)urea |
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